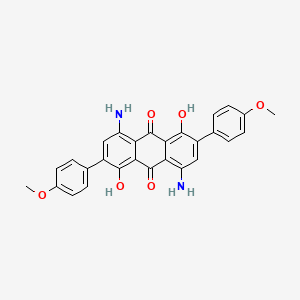
4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone is a complex organic compound with the molecular formula C28H22N2O6 It is characterized by its anthraquinone core structure, which is substituted with amino, hydroxy, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone core, followed by the introduction of amino and hydroxy groups through substitution reactions. The methoxy groups are then added via methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biological stain or dye.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for various applications.
作用機序
The mechanism of action of 4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1,5-Diamino-4,8-dihydroxy-9,10-anthraquinone: Similar structure but lacks methoxy groups.
2,5-Dihydroxy-1,4-benzoquinone: A simpler quinone derivative with fewer substituents.
Acid Blue 45: A related anthraquinone dye with different substituents.
Uniqueness
4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone is unique due to its specific combination of amino, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
79542-42-0 |
|---|---|
分子式 |
C28H22N2O6 |
分子量 |
482.5 g/mol |
IUPAC名 |
4,8-diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O6/c1-35-15-7-3-13(4-8-15)17-11-19(29)21-23(25(17)31)27(33)22-20(30)12-18(26(32)24(22)28(21)34)14-5-9-16(36-2)10-6-14/h3-12,31-32H,29-30H2,1-2H3 |
InChIキー |
JRKWACBPHRCXQH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=C(C(=C4C3=O)O)C5=CC=C(C=C5)OC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



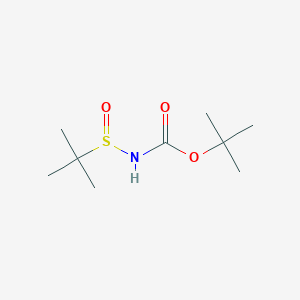
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
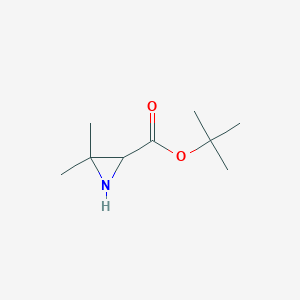

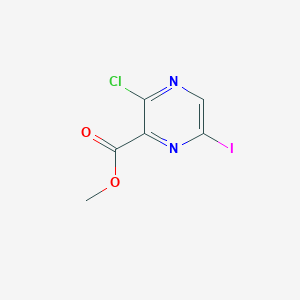
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
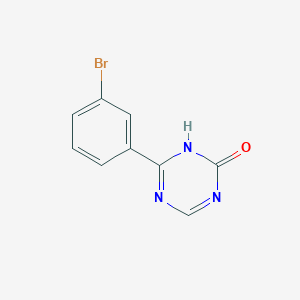
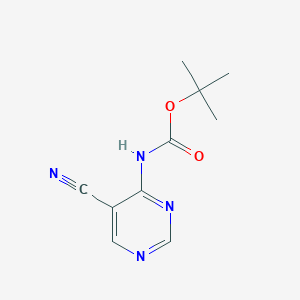
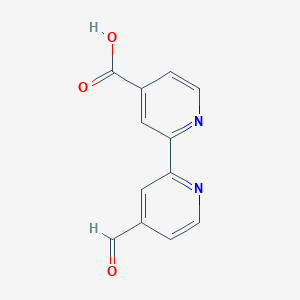
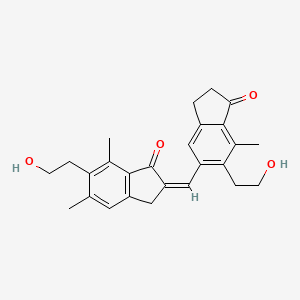

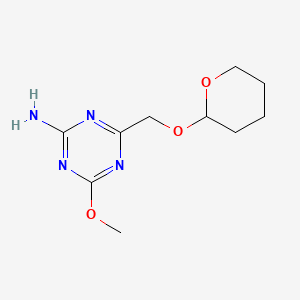
![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
